

An In-depth Technical Guide to (E)-6-Methylhept-3-en-1-ol

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Compound of Interest

Compound Name: (E)-6-Methylhept-3-en-1-ol

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **(E)-6-Methylhept-3-en-1-ol**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Properties

(E)-6-Methylhept-3-en-1-ol is an unsaturated aliphatic alcohol. While detailed experimental data for this specific compound is limited in publicly available literature, its fundamental properties have been estimated and are summarized below.

Property	Value	Source
Molecular Formula	C8H16O	[1][2]
Molecular Weight	128.21 g/mol	[1][2]
CAS Number	68900-88-9	[1][2]
Appearance	No data available	
Boiling Point (estimated)	202.67 °C	[1]
Melting Point (estimated)	-31.5 °C	[1]
Density (estimated)	0.8646 g/cm ³	[1]
Refractive Index (estimated)	1.4379	[1]
Solubility	No specific data available. Expected to be slightly soluble in water and soluble in organic solvents.	

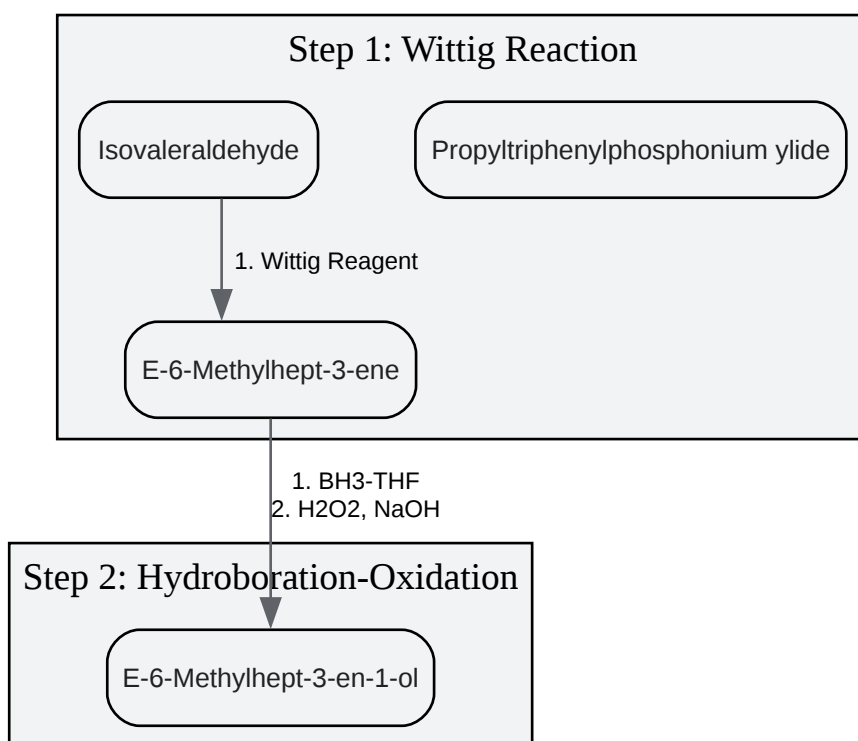
Spectroscopic Data

As of the latest literature review, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **(E)-6-Methylhept-3-en-1-ol** is not readily available in public databases. Researchers investigating this compound would need to perform these analyses to unequivocally characterize its structure.

Synthesis

A plausible and commonly employed synthetic route for **(E)-6-Methylhept-3-en-1-ol** involves a two-step process: a Wittig olefination followed by hydroboration-oxidation.[3]

Synthetic Pathway



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Synthetic pathway for **(E)-6-Methylhept-3-en-1-ol**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **(E)-6-Methylhept-3-en-1-ol** are not explicitly documented in the reviewed literature. However, the following are generalized procedures for the key reactions involved.

Step 1: Wittig Reaction (General Protocol)

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones. To obtain the (E)-alkene with higher selectivity from an unstabilized ylide, the Schlosser modification is often employed.

- **Materials:** An appropriate alkyltriphenylphosphonium salt (e.g., propyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium or sodium hydride), an aldehyde (isovaleraldehyde), and an appropriate anhydrous solvent (e.g., THF or diethyl ether).
- **Procedure:**

- The phosphonium salt is suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- The strong base is added dropwise at a low temperature (e.g., -78 °C or 0 °C) to generate the ylide.
- The aldehyde, dissolved in the same solvent, is then added slowly to the ylide solution.
- The reaction mixture is allowed to warm to room temperature and stirred for a specified time.
- The reaction is quenched, and the product is extracted with an organic solvent.
- The crude product is purified by column chromatography to yield (E)-6-Methylhept-3-ene.

Step 2: Hydroboration-Oxidation (General Protocol)

This two-step reaction converts an alkene into an alcohol with anti-Markovnikov regioselectivity.

- Materials: The alkene ((E)-6-Methylhept-3-ene), a borane reagent (e.g., borane-tetrahydrofuran complex, $\text{BH}_3\cdot\text{THF}$), and an oxidizing agent (e.g., hydrogen peroxide) with a base (e.g., sodium hydroxide).
- Procedure:
 - The alkene is dissolved in an anhydrous ether solvent (e.g., THF) under an inert atmosphere.
 - The borane reagent is added dropwise at 0 °C.
 - The reaction mixture is stirred at room temperature for a specified period to ensure complete hydroboration.
 - The reaction is then cooled, and the base and oxidizing agent are added sequentially.
 - The mixture is stirred, and the product is extracted.

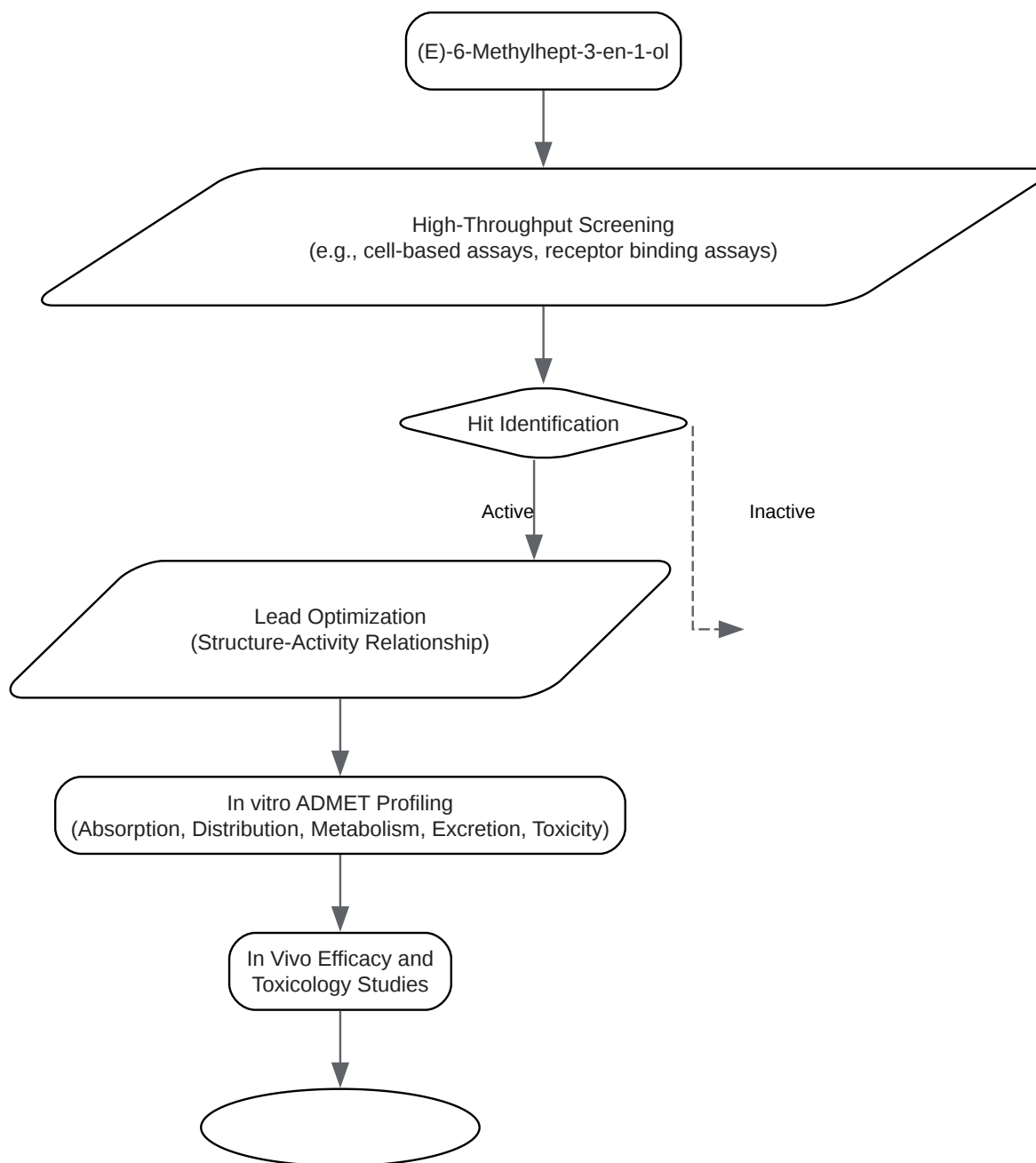
- The final product, **(E)-6-Methylhept-3-en-1-ol**, is purified by distillation or column chromatography.

Biological Activity and Signaling Pathways

There is no specific information in the current literature regarding the biological activity or signaling pathways directly involving **(E)-6-Methylhept-3-en-1-ol**. However, unsaturated alcohols as a class are known to have various biological roles, including acting as pheromones in insects. Given its structural similarity to known semiochemicals, this compound could be a candidate for investigation in chemical ecology.

Proposed Biological Screening Workflow

For a novel compound like **(E)-6-Methylhept-3-en-1-ol**, a typical initial screening workflow to identify potential biological activity is proposed below.



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Proposed workflow for biological activity screening.

Safety and Toxicology

Specific toxicological data for **(E)-6-Methylhept-3-en-1-ol** is not available. However, general toxicological information for C7 and C8 unsaturated alcohols suggests they have low acute toxicity. It is recommended to handle this compound with the standard precautions for laboratory chemicals, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.

Conclusion

(E)-6-Methylhept-3-en-1-ol is a C8 unsaturated alcohol with potential applications in organic synthesis and possibly in chemical ecology. While its basic chemical properties can be estimated, there is a significant lack of experimental data, including spectroscopic characterization, detailed synthetic protocols, and biological activity. This guide provides a summary of the available information and outlines standard methodologies that can be applied to further investigate this compound. Future research is needed to fully elucidate the chemical and biological profile of **(E)-6-Methylhept-3-en-1-ol**.

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